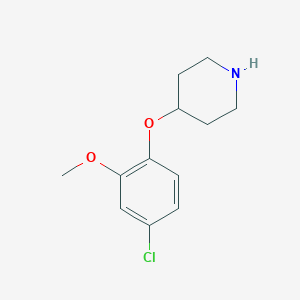

4-(4-Chloro-2-methoxyphenoxy)piperidine

説明

4-(4-Chloro-2-methoxyphenoxy)piperidine is a piperidine derivative featuring a substituted phenoxy group attached to the piperidine ring. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, acting as key structural motifs in neurotransmitters, enzyme inhibitors, and receptor modulators. The compound’s phenoxy substituent is substituted with a chlorine atom at the para-position and a methoxy group at the ortho-position, which likely enhances its lipophilicity and modulates electronic interactions with biological targets. Such substitutions are common in bioactive molecules, where halogen atoms (e.g., Cl) improve metabolic stability, and methoxy groups influence hydrogen-bonding capacity .

特性

CAS番号 |

367501-03-9 |

|---|---|

分子式 |

C12H16ClNO2 |

分子量 |

241.71 g/mol |

IUPAC名 |

4-(4-chloro-2-methoxyphenoxy)piperidine |

InChI |

InChI=1S/C12H16ClNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChIキー |

QGORDVCWTACESA-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Cl)OC2CCNCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenoxy)piperidine typically involves the reaction of 4-chloro-2-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chloro-2-methoxyphenoxy)piperidine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

4-(4-Chloro-2-methoxyphenoxy)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted piperidine derivatives .

科学的研究の応用

4-(4-Chloro-2-methoxyphenoxy)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials .

作用機序

The mechanism of action of 4-(4-Chloro-2-methoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Methoxy Group: The ortho-methoxy substituent in 4-(4-Chloro-2-methoxyphenoxy)piperidine may enhance hydrogen-bond acceptor capacity, influencing target binding affinity compared to non-methoxy analogs like 4-(4-Chlorophenoxy)piperidine .

- Steric Effects : Bulky groups (e.g., isopropyl in or phenylpropan-2-yl in ) reduce conformational flexibility and may limit interactions with sterically sensitive targets.

生物活性

Introduction

4-(4-Chloro-2-methoxyphenoxy)piperidine, with the CAS number 367501-03-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Chloro-2-methoxyphenoxy)piperidine can be represented as follows:

This compound features a piperidine ring substituted with a chloromethoxyphenyl moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various piperidine derivatives, including 4-(4-Chloro-2-methoxyphenoxy)piperidine. The mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Inhibitory Effects on COX Enzymes

Table 1 summarizes the inhibitory effects of selected compounds, including 4-(4-Chloro-2-methoxyphenoxy)piperidine, on COX-1 and COX-2 enzymes:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 4-(4-Chloro-2-methoxyphenoxy)piperidine | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | TBD | TBD |

Note: TBD indicates that specific values for 4-(4-Chloro-2-methoxyphenoxy)piperidine were not provided in the reviewed literature.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and the phenoxy group can significantly influence the compound's potency and selectivity against COX enzymes. Electron-donating groups enhance anti-inflammatory activity, while steric hindrance may reduce it.

Case Studies

Case Study 1: In Vivo Evaluation

In a study evaluating the anti-inflammatory effects of various piperidine derivatives, including our compound of interest, it was observed that compounds with similar structural features exhibited significant reductions in paw edema in rat models. The study utilized carrageenan-induced paw edema as a model for inflammation.

Results:

- Paw Edema Reduction: The test compound demonstrated a reduction comparable to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of piperidine derivatives, assessing their potential as analgesics and anti-inflammatory agents. The findings suggested that compounds with a chloromethoxy substitution showed enhanced activity against both COX-1 and COX-2.

The proposed mechanism for the anti-inflammatory activity includes:

- Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, the compound reduces prostaglandin levels, which are mediators of inflammation.

- Reduction of Nitric Oxide Production: Some studies suggest that piperidine derivatives may also decrease iNOS expression, further contributing to their anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。